Thalidomide-O-C3-acid is a synthetic derivative of thalidomide, a compound originally developed as a sedative and later recognized for its teratogenic effects. This compound has been re-engineered for various therapeutic applications, particularly in the context of cancer treatment and autoimmune diseases. The compound incorporates a cereblon ligand, which is crucial for its mechanism of action in targeted protein degradation technologies such as Proteolysis Targeting Chimeras (PROTAC) .
Thalidomide-O-C3-acid is synthesized through various chemical methods that build upon the original thalidomide structure. The compound's development has been influenced by the need for safer and more effective therapeutic agents that can selectively target disease pathways without the adverse effects associated with traditional thalidomide .
The synthesis of Thalidomide-O-C3-acid typically involves a one-pot multicomponent reaction that integrates cyclic anhydrides, glutamic acid, and ammonium chloride, often catalyzed by 4-N,N-dimethylaminopyridine (DMAP) . This method allows for efficient production with high yields.
Thalidomide-O-C3-acid has a complex molecular structure characterized by multiple functional groups. Its molecular formula is , with a molecular weight of 331.32 g/mol.
Thalidomide-O-C3-acid can undergo various chemical reactions including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions are essential to achieve desired products without unwanted side reactions .
Thalidomide-O-C3-acid functions primarily through its interaction with cereblon, a protein that plays a significant role in the ubiquitin-proteasome system. By binding to cereblon, Thalidomide-O-C3-acid facilitates the recruitment of specific substrates for degradation, thereby modulating various cellular processes involved in inflammation and tumor progression .
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. It is important to store it properly to maintain its efficacy .
Thalidomide-O-C3-acid has several scientific applications:
Thalidomide-O-C3-acid (CAS 2169266-64-0) exemplifies a purpose-built E3 ligase ligand-linker conjugate engineered for PROTAC (Proteolysis-Targeting Chimera) applications. Its design follows a modular architecture: a cereblon-binding thalidomide moiety, a C3 alkyl linker, and a terminal carboxylic acid group. This trifunctional structure enables covalent linkage to target protein ligands via amide bond formation, creating heterobifunctional degraders. The C3 linker (a three-carbon alkyl chain) balances flexibility and rigidity, optimizing spatial positioning for ternary complex formation. As a controlled-substance research tool, it is exclusively utilized in targeted protein degradation studies, reflecting its specialized biochemical role [1] [6].
Table 1: Key Structural Attributes of Thalidomide-O-C3-acid
Property | Value |
---|---|
CAS Number | 2169266-64-0 |
Molecular Formula | C₁₇H₁₆N₂O₇ |
Molecular Weight | 360.32 g/mol |
Purity Specification | ≥95% (HPLC) |
Functional Group | Terminal Carboxylic Acid |
The thalidomide pharmacophore in Thalidomide-O-C3-acid mediates high-affinity binding to cereblon (CRBN), the substrate receptor of the CRL4ᴱ³ ubiquitin ligase complex. Structural studies confirm that the phthalimide ring remains solvent-exposed, while the glutarimide ring anchors deeply within cereblon’s tri-Trp pocket (composed of Trp380, Trp386, and Trp400 in human CRBN). This binding triggers conformational changes that repurpose the ligase toward neo-substrates. Unlike native thalidomide, the C3 linker extends from the 4-position of the phthalimide ring, positioning the carboxylic acid for downstream conjugation without obstructing cereblon engagement [1] [4].
The propyl linker (C3) in Thalidomide-O-C3-acid represents a critical optimization for PROTAC efficacy:
Comparative studies highlight the C3 linker’s superiority over shorter (C2) or longer (PEG-based) linkers in cellular degradation assays. For instance, analogs with rigid aromatic linkers exhibit reduced degradation efficiency due to steric constraints, whereas excessively hydrophilic PEG linkers compromise cell permeability [1] [4] [6].
Table 2: Impact of Linker Chemistry on PROTAC Performance
Linker Type | Length | Degradation Efficiency | Key Limitations |
---|---|---|---|
C3 Alkyl | ∼11 Å | High | Optimal balance |
C2 Alkyl | ∼8 Å | Moderate | Suboptimal ternary complex |
PEG₁ (e.g., Thalidomide-C3-O-PEG1-C2-acid) | ∼14 Å | Variable | Reduced cell permeability |
Decanoyl (C10) | ∼21 Å | Low | Increased aggregation risk |
Thalidomide-O-C3-acid retains the chiral C3 carbon of the glutarimide ring, making enantioselective binding a critical design factor:
Table 3: Enantiomer-Specific Binding and Functional Profiles
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Cereblon KD | 1.2 µM | 12 µM |
IKZF3 Degradation | Potent (DC50 < 100 nM) | Weak (>1 µM) |
Teratogenicity (Zebrafish) | Severe | Mild |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1